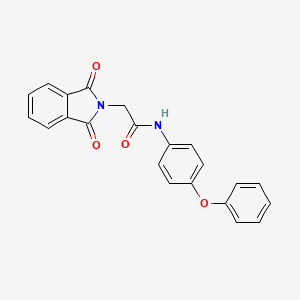
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)acetamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic properties. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
作用机制
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)acetamide A exerts its effects by binding to and inhibiting the activity of various enzymes and transcription factors that are involved in inflammation and cancer progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators, as well as the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and cancer progression.
Biochemical and Physiological Effects
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)acetamide A has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, as well as the proliferation and migration of cancer cells. Additionally, it has been shown to protect neurons from oxidative stress and inflammation, making it a promising candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)acetamide A in lab experiments is its potent anti-inflammatory and anti-cancer effects, which make it a promising candidate for the development of new drugs. Additionally, its ability to protect neurons from oxidative stress and inflammation makes it a promising candidate for the treatment of neurodegenerative diseases.
However, one of the limitations of using 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)acetamide A in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects on some cell lines. Additionally, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
未来方向
There are several future directions for research on 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)acetamide A, including:
1. Further studies on its mechanism of action and potential therapeutic applications.
2. Development of new analogs with improved potency and selectivity.
3. Investigation of its potential as a therapeutic agent for neurodegenerative diseases.
4. Studies on its potential as a chemopreventive agent for various types of cancer.
5. Investigation of its potential as a therapeutic agent for inflammatory bowel disease.
6. Studies on its potential as a therapeutic agent for autoimmune diseases.
7. Investigation of its potential as a therapeutic agent for cardiovascular diseases.
Conclusion
In conclusion, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)acetamide A is a synthetic compound that has been extensively studied for its potential therapeutic properties. It has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. While there are limitations to its use in lab experiments, its potential as a therapeutic agent for various diseases makes it a promising candidate for future research.
合成方法
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)acetamide A involves the reaction of 4-phenoxybenzaldehyde with 2-aminobenzamide in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with acetic acid and acetic anhydride to yield 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)acetamide A.
科学研究应用
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)acetamide A has been studied extensively for its potential therapeutic properties, including its anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the activity of various enzymes and transcription factors that are involved in inflammation and cancer progression, making it a promising candidate for the development of new anti-inflammatory and anti-cancer drugs.
属性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c25-20(14-24-21(26)18-8-4-5-9-19(18)22(24)27)23-15-10-12-17(13-11-15)28-16-6-2-1-3-7-16/h1-13H,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZBJNUKTKSSJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[2-(2,4-dichlorophenoxy)acetyl]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B4921505.png)
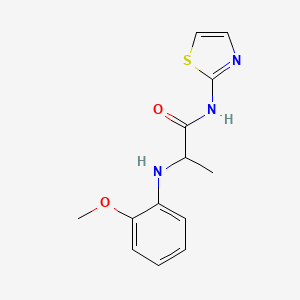
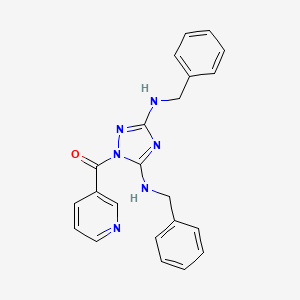


![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4921547.png)
![5-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4921553.png)
![N,1-bis[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4921566.png)
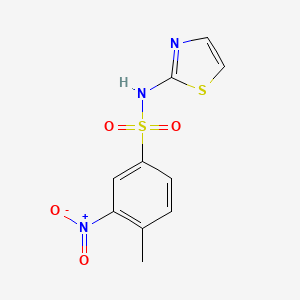
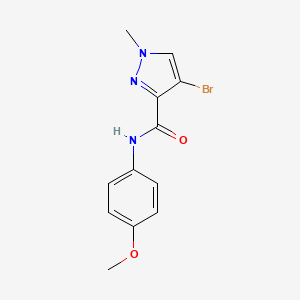
![1-(2-methylbenzyl)-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4921582.png)
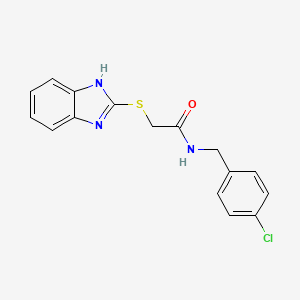
![1,3-benzodioxol-5-yl[(5-bromo-2-thienyl)methyl]amine](/img/structure/B4921605.png)
